molecular formula C10H7NO3 B2794258 2-Hydroxyquinoline-7-carboxylic acid CAS No. 320349-89-1

2-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B2794258
CAS No.: 320349-89-1
M. Wt: 189.17
InChI Key: OTGOAXJDPXDELR-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyquinoline-7-carboxylic acid typically involves the use of quinoline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts like nano ZnO, and microwave-assisted synthesis are preferred . These methods not only enhance the efficiency of the production process but also reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2,4-dicarboxylic acid, while reduction can produce various hydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Quinolone
  • 2 (1H)-Quinolinone
  • Carbostyril
  • o-Aminocinnamic acid lactam
  • Quinolin-2-ol

Uniqueness

What sets 2-Hydroxyquinoline-7-carboxylic acid apart from these similar compounds is its unique combination of a hydroxyl group at the 2-position and a carboxylic acid group at the 7-position. This structural configuration imparts distinct chemical properties and biological activities, making it a versatile compound for various applications .

Properties

IUPAC Name

2-oxo-1H-quinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGOAXJDPXDELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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